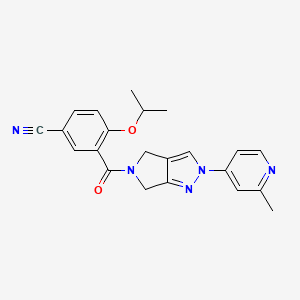![molecular formula C9H13N3O6 B8105945 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide](/img/structure/B8105945.png)
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
概要
説明
Potassium Hydroxide . It is a highly versatile chemical with the molecular formula KOH . Potassium Hydroxide is a strong base and is commonly referred to as caustic potash. It is widely used in various industrial and chemical processes due to its strong alkaline properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium Hydroxide is typically produced through the electrolysis of potassium chloride (KCl). The process involves passing an electric current through an aqueous solution of potassium chloride, resulting in the formation of potassium hydroxide, chlorine gas, and hydrogen gas. The reaction can be represented as follows:
2KCl+2H2O→2KOH+Cl2+H2
Industrial Production Methods
In industrial settings, Potassium Hydroxide is produced using the membrane cell process, diaphragm cell process, or mercury cell process. The membrane cell process is the most environmentally friendly and widely used method. It involves the use of a selective membrane that allows only potassium ions to pass through, preventing the mixing of chlorine and hydrogen gases.
化学反応の分析
Types of Reactions
Potassium Hydroxide undergoes various types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form potassium salts and water.
Saponification Reactions: Reacts with fats and oils to produce soap and glycerol.
Precipitation Reactions: Reacts with metal ions to form insoluble metal hydroxides.
Common Reagents and Conditions
Neutralization: Reacts with hydrochloric acid (HCl) to form potassium chloride (KCl) and water.
Saponification: Reacts with triglycerides (fats/oils) under heat to produce soap.
Precipitation: Reacts with solutions containing metal ions like copper sulfate (CuSO₄) to form copper hydroxide (Cu(OH)₂).
Major Products Formed
Potassium Salts: Such as potassium chloride (KCl) from neutralization.
Soap: From saponification of fats and oils.
Metal Hydroxides: Such as copper hydroxide (Cu(OH)₂) from precipitation reactions.
科学的研究の応用
Potassium Hydroxide has numerous applications in scientific research across various fields:
Chemistry: Used as a strong base in chemical synthesis and analytical chemistry.
Biology: Utilized in the preparation of biological samples and as a reagent in molecular biology experiments.
Medicine: Employed in the production of pharmaceuticals and as a pH adjuster in medical formulations.
Industry: Used in the manufacture of biodiesel, soaps, detergents, and as a cleaning agent.
作用機序
Potassium Hydroxide exerts its effects primarily through its strong alkaline nature. It dissociates completely in water to form potassium ions (K⁺) and hydroxide ions (OH⁻). The hydroxide ions are highly reactive and can neutralize acids, hydrolyze esters, and precipitate metal ions. The molecular targets and pathways involved include:
Neutralization of Acids: Hydroxide ions react with hydrogen ions (H⁺) to form water.
Hydrolysis of Esters: Hydroxide ions break ester bonds to form alcohols and carboxylates.
Precipitation of Metal Ions: Hydroxide ions react with metal ions to form insoluble metal hydroxides.
類似化合物との比較
Potassium Hydroxide is similar to other strong bases such as Sodium Hydroxide (NaOH) and Calcium Hydroxide (Ca(OH)₂). it has unique properties that make it distinct:
Potassium Hydroxide (KOH): More soluble in water and has a higher reactivity compared to Sodium Hydroxide.
Sodium Hydroxide (NaOH):
Calcium Hydroxide (Ca(OH)₂):
Similar Compounds
- Sodium Hydroxide (NaOH)
- Calcium Hydroxide (Ca(OH)₂)
- Lithium Hydroxide (LiOH)
- Magnesium Hydroxide (Mg(OH)₂)
Potassium Hydroxide’s unique properties, such as its high solubility and reactivity, make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESARGFCSKSFID-FLLFQEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)


![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)


![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)



![2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide](/img/structure/B8105931.png)
![(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride](/img/structure/B8105936.png)
